3-Pyridinealdehyde-NAD

Overview

Description

Preparation Methods

The synthesis of 3-Pyridinealdehyde-NAD involves the modification of the NAD molecule. One common method includes the reaction of NAD with 3-pyridinealdehyde under specific conditions to form a stable enzyme-coenzyme complex . The reaction typically involves the formation of a thio-hemiacetal linkage between the aldehyde group of 3-pyridinealdehyde and cysteine-149, which is the substrate binding site for the dehydrogenase reaction .

Chemical Reactions Analysis

3-Pyridinealdehyde-NAD undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

3-Pyridinealdehyde-NAD is widely used in scientific research due to its role as an NAD analogue. Some of its applications include:

Chemistry: Studying the structure and function of NAD binding enzymes such as glyceraldehyde 3-phosphate dehydrogenase, NAD malic enzymes, lactate dehydrogenase, and saccharopine dehydrogenase

Biology: Investigating cellular metabolism and energy production pathways.

Medicine: Exploring its potential in drug development and understanding the mechanisms of various diseases.

Industry: Used in the production of various biochemical products and as a research tool in enzymology.

Mechanism of Action

The mechanism of action of 3-Pyridinealdehyde-NAD involves its interaction with NAD binding enzymes. The aldehyde group of this compound forms a thio-hemiacetal linkage with cysteine-149, which is the substrate binding site for the dehydrogenase reaction. This interaction stabilizes the enzyme-coenzyme complex and allows for the study of enzyme kinetics and mechanisms .

Comparison with Similar Compounds

3-Pyridinealdehyde-NAD is unique due to its specific modification of the NAD molecule. Similar compounds include:

3-Acetylpyridine-NAD: Another NAD analogue used to study enzyme interactions.

Thionicotinamide-NAD: Used in similar biochemical studies but with different binding properties.

Deamino-NAD: Lacks the amino group, affecting its binding and reactivity

Biological Activity

3-Pyridinealdehyde-NAD (3-Py-NAD) is a derivative of nicotinamide adenine dinucleotide (NAD) that has garnered attention for its unique biological activities. This article explores the compound's mechanisms of action, inhibition properties, and potential applications in various biological systems.

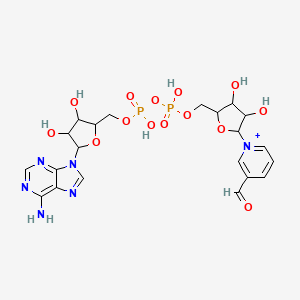

Chemical Structure and Properties

This compound is characterized by the addition of a pyridine aldehyde group to the NAD structure. This modification alters its interaction with enzymes and biological pathways, enhancing its role as an inhibitor in various biochemical reactions.

The primary mechanism by which 3-Py-NAD exerts its biological effects is through covalent binding to target enzymes. Notably, it forms a thiohemiacetal linkage with cysteine residues in enzyme active sites, particularly affecting dehydrogenases such as glyceraldehyde 3-phosphate dehydrogenase (GAPDH). This interaction is crucial for its inhibitory effects on enzyme activity, as detailed below:

- Inhibition of Dehydrogenases : 3-Py-NAD inhibits GAPDH and other related enzymes by forming stable complexes that prevent substrate binding. The molar ratio of bound 3-Py-NAD to GAPDH is approximately 2.5 to 2.9, indicating a strong interaction .

Biological Activity and Inhibition Studies

Research has shown that 3-Py-NAD acts as a potent inhibitor across various biological systems. Below are key findings from studies evaluating its inhibitory effects:

These findings suggest that modifications to the nicotinamide ring significantly enhance the inhibitory capacity of NAD analogs like 3-Py-NAD compared to standard NAD+.

Case Studies

- Model Organisms : Studies using Caenorhabditis elegans and Drosophila melanogaster have demonstrated that overexpression of nicotinamidases can increase lifespan, which is linked to altered NAD+ metabolism influenced by compounds like 3-Py-NAD .

- Pathogenic Microorganisms : The role of nicotinamidases in pathogenic bacteria such as Borrelia burgdorferi suggests that 3-Py-NAD could be explored for therapeutic applications targeting bacterial metabolism .

Potential Applications

Given its strong inhibitory properties, 3-Py-NAD may have several applications:

- Therapeutic Agent : Potential use in treating diseases involving dysregulated NAD+ metabolism.

- Research Tool : As an inhibitor in biochemical assays to study enzyme kinetics and metabolic pathways.

- Antimicrobial Development : Targeting nicotinamide salvage pathways in pathogens could lead to novel antimicrobial strategies.

Properties

IUPAC Name |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-formylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O14P2/c22-18-13-19(24-8-23-18)27(9-25-13)21-17(32)15(30)12(40-21)7-38-43(35,36)41-42(33,34)37-6-11-14(29)16(31)20(39-11)26-3-1-2-10(4-26)5-28/h1-5,8-9,11-12,14-17,20-21,29-32H,6-7H2,(H3-,22,23,24,33,34,35,36)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBYQPGZRAWXKJ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N6O14P2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-07-7 | |

| Record name | 3-Pyridinealdehyde-NAD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.